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Compound of Interest

Compound Name: SK-216

Cat. No.: B10788295 Get Quote

Introduction

These application notes provide detailed protocols and experimental designs for the use of the

SNU-216 human gastric carcinoma cell line. It is important to note that "SK-216" is a chemical

inhibitor of plasminogen activator inhibitor-1 (PAI-1) and not a designated cell line.[1] Given the

context of cell culture experimental design, this document focuses on the SNU-216 cell line, a

widely used model in gastric cancer research.[2]

The SNU-216 cell line was established from a lymph node metastasis of a 33-year-old female

patient with gastric carcinoma.[2][3] These cells are instrumental in studying the molecular

mechanisms of gastric cancer, screening anti-cancer therapeutics, and investigating signal

transduction pathways.[2][4]

Cell Line Characteristics
A summary of the key characteristics of the SNU-216 cell line is provided below.
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Characteristic Description Reference

Origin Human [2][3]

Tissue Source
Metastatic Lymph Node

(Stomach Cancer)
[2][3]

Morphology Epithelial-like [2]

Doubling Time Approximately 36 hours [3]

Key Genetic Feature TP53 Mutation (p.Val216Met) [3]

Growth Properties Adherent [5]

Experimental Protocols
Protocol 1: Handling and Culturing of SNU-216 Cells
This protocol outlines the standard procedure for thawing, maintaining, and subculturing SNU-

216 cells.

Materials:

SNU-216 cells (frozen vial)

Complete Growth Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1%

Penicillin/Streptomycin

Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free

0.25% Trypsin-EDTA

Sterile cell culture flasks (T-75)

Sterile centrifuge tubes (15 mL, 50 mL)

Water bath at 37°C

CO2 Incubator (37°C, 5% CO2)
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Inverted Microscope

Procedure:

Thawing Frozen Cells:

1. Rapidly thaw the frozen vial of SNU-216 cells in a 37°C water bath until a small ice crystal

remains.[6]

2. Aseptically transfer the cell suspension into a 15 mL centrifuge tube containing 9 mL of

pre-warmed complete growth medium.

3. Centrifuge the cell suspension at 150 x g for 5 minutes.[7]

4. Discard the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete

growth medium.

5. Transfer the cell suspension to a T-75 culture flask.

6. Incubate at 37°C in a humidified atmosphere with 5% CO2.

Maintaining Cultures:

1. Monitor cell growth daily using an inverted microscope.

2. Change the culture medium every 2-3 days to ensure an adequate supply of nutrients.

Subculturing (Passaging):

1. Subculture the cells when they reach 70-80% confluency.[8]

2. Aspirate the old medium from the flask.

3. Wash the cell monolayer once with 5-10 mL of sterile PBS.

4. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell layer is covered.

5. Incubate for 2-5 minutes at 37°C, or until cells detach. Gently tap the side of the flask to

aid detachment.[7]
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6. Add 8-10 mL of complete growth medium to inactivate the trypsin.

7. Transfer the cell suspension to a 15 mL centrifuge tube and centrifuge at 150 x g for 5

minutes.

8. Discard the supernatant, resuspend the pellet in fresh medium, and seed new flasks at a

ratio of 1:3 to 1:6.

Protocol 2: Cytotoxicity Assay Using MTT
This protocol provides a method to assess the effect of a therapeutic compound (e.g., an

inhibitor like SK-216) on the viability of SNU-216 cells.

Materials:

SNU-216 cells in logarithmic growth phase

Complete Growth Medium

Therapeutic compound (e.g., SK-216)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)

Microplate reader

Procedure:

Cell Seeding:

1. Harvest and count SNU-216 cells as described in Protocol 1.

2. Seed 5 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate.

3. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b10788295?utm_src=pdf-body
https://www.benchchem.com/product/b10788295?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10788295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Treatment:

1. Prepare serial dilutions of the therapeutic compound in complete growth medium.

2. Remove the medium from the wells and add 100 µL of the diluted compound. Include a

vehicle control (medium with DMSO or the solvent used for the compound) and a no-cell

control (medium only).

3. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

MTT Assay:

1. After incubation, add 10 µL of MTT solution to each well.

2. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

3. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals.

4. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

5. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

1. Subtract the absorbance of the no-cell control from all other readings.

2. Calculate the percentage of cell viability for each treatment relative to the vehicle control.

3. Plot the viability percentage against the compound concentration to determine the IC50

value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary
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Assay Parameter Value Description

Seeding Density (96-well plate) 5 x 10³ cells/well

Optimal for 24-72h

proliferation/cytotoxicity

assays.

Seeding Density (T-75 flask) 1.5 - 2.0 x 10⁶ cells
Recommended for routine

subculturing.

Subculture Ratio 1:3 to 1:6
Based on achieving 70-80%

confluency in 2-4 days.

Incubation Conditions 37°C, 5% CO2
Standard conditions for

mammalian cell culture.

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting a cytotoxicity experiment

using the SNU-216 cell line.

Cell Preparation Experiment Data Analysis

Thaw SNU-216 Cells Culture & Expand Seed 96-Well Plate Treat with Compound Perform MTT Assay Read Absorbance Calculate IC50

Click to download full resolution via product page

Caption: Workflow for SNU-216 cytotoxicity assay.

STAT3 Signaling Pathway in Gastric Cancer
The STAT3 signaling pathway is frequently dysregulated in gastric cancer and is a common

target for therapeutic intervention.[4] It plays a crucial role in cell proliferation, survival, and

angiogenesis.
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Caption: Simplified STAT3 signaling pathway in gastric cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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